1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate
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Overview
Description
1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is a complex organic compound that combines multiple functional groups, including pyrazine, hydrazone, naphthalene, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate typically involves a multi-step process:
Formation of Pyrazine-2-carbonyl Hydrazone: This step involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbonyl hydrazone.
Condensation Reaction: The pyrazine-2-carbonyl hydrazone is then reacted with naphthaldehyde to form the hydrazonomethyl derivative.
Esterification: Finally, the hydrazonomethyl derivative is esterified with 3,4-dimethoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, particularly at the hydrazone and naphthalene moieties.
Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly the naphthalene and benzoate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and hydrazone moieties are particularly important for binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate
- 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is unique due to the presence of the 3,4-dimethoxybenzoate group, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility and potentially improve binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
764653-43-2 |
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Molecular Formula |
C25H20N4O5 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H20N4O5/c1-32-22-10-8-17(13-23(22)33-2)25(31)34-21-9-7-16-5-3-4-6-18(16)19(21)14-28-29-24(30)20-15-26-11-12-27-20/h3-15H,1-2H3,(H,29,30)/b28-14+ |
InChI Key |
RIJACNHRVXHKGP-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=NC=CN=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=NC=CN=C4)OC |
Origin of Product |
United States |
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